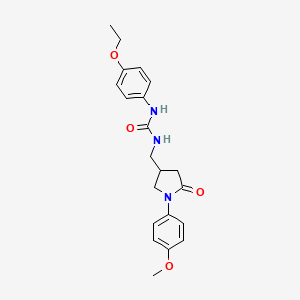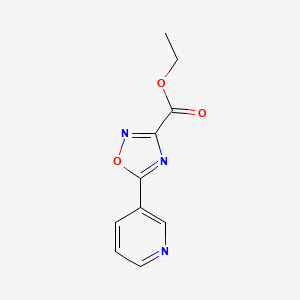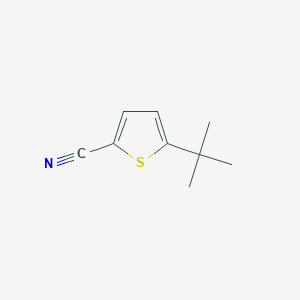![molecular formula C7H8N2O3 B2965393 7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid CAS No. 1239844-56-4](/img/structure/B2965393.png)
7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The compound is a white to yellow solid .
Synthesis Analysis
Oxazole derivatives, including “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid”, have been synthesized for their wide spectrum of biological activities . The synthesis of oxazolines, a related class of compounds, has been extensively studied, with various synthetic protocols based on substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” includes a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The InChI code for this compound is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving “7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” are not available, oxazole derivatives are known to participate in a variety of reactions. The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
“7-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid” is a white to yellow solid . Its molecular weight is 168.15 , and its InChI code is 1S/C6H6N2O3/c9-6(10)4-3-5-8(7-4)1-2-11-5/h3H,1-2H2,(H,9,10) .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
Research indicates that compounds with oxazole substituents, including structures similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, demonstrate significant antibacterial activities. For example, a study by Cooper, Klock, Chu, and Fernandes (1990) revealed that quinolones with oxazole substituents have greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms (Cooper, Klock, Chu, & Fernandes, 1990).
Angiotensin II Receptor Antagonism
Shiota et al. (1999) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are potent in vitro angiotensin II antagonists. These compounds, related to the structure of 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, showed promise in the field of cardiovascular research (Shiota et al., 1999).
Inhibition of Carbonic Anhydrase Isoforms
A study by Sitaram et al. (2014) on novel heterocyclic compounds, including 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, highlighted their potential in inhibiting carbonic anhydrase isoforms. These compounds showed varying levels of inhibition against different human isoforms of carbonic anhydrases, indicating potential applications in cancer and glaucoma treatments (Sitaram et al., 2014).
Synthesis and Transformations
The synthesis and transformations of derivatives of oxazole carboxylic acids, including compounds similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, are an area of active research. Prokopenko et al. (2010) synthesized various functional derivatives of these compounds, showing the versatility and potential applications in the field of organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Corrosion Inhibition
Research by Yadav et al. (2016) explored the use of pyrazole derivatives, structurally similar to 7-methyl-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid, as corrosion inhibitors. Their study demonstrated significant inhibition efficiency for mild steel in acidic solutions, suggesting potential applications in industrial corrosion protection (Yadav, Gope, Kumari, & Yadav, 2016).
Eigenschaften
IUPAC Name |
7-methyl-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(10)11)8-9-2-3-12-6(4)9/h2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLBHAVNAKZPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N(CCO2)N=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)



![4-Cyclopropyl-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2965320.png)



![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)


![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)